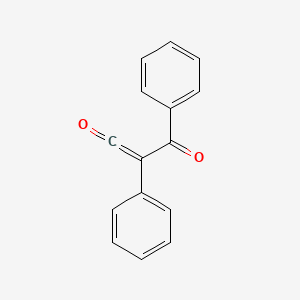
(Trifluorosilyl)methyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trifluorosilyl)methyl 4-methylbenzoate is an organosilicon compound that features a trifluorosilyl group attached to a methyl 4-methylbenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluorosilyl)methyl 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with a trifluorosilylating agent. One common method includes the use of trifluorosilane (HSiF3) in the presence of a catalyst such as palladium or platinum. The reaction is generally carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
(Trifluorosilyl)methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the trifluorosilyl group to other functional groups, such as hydrosilanes.
Substitution: Nucleophilic substitution reactions can replace the trifluorosilyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Hydrosilanes.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Trifluorosilyl)methyl 4-methylbenzoate has several applications in scientific research:
Biology: Potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which (Trifluorosilyl)methyl 4-methylbenzoate exerts its effects involves the interaction of the trifluorosilyl group with various molecular targets. The trifluorosilyl group can enhance the lipophilicity and stability of the compound, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(Trifluorosilyl)methyl benzoate: Similar structure but lacks the methyl group on the benzoate moiety.
(Trifluorosilyl)methyl 4-chlorobenzoate: Contains a chlorine atom instead of a methyl group on the benzoate ring.
(Trifluorosilyl)methyl 4-nitrobenzoate: Contains a nitro group instead of a methyl group on the benzoate ring.
Uniqueness
(Trifluorosilyl)methyl 4-methylbenzoate is unique due to the presence of both the trifluorosilyl group and the methyl group on the benzoate moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
76240-90-9 |
|---|---|
Fórmula molecular |
C9H9F3O2Si |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
trifluorosilylmethyl 4-methylbenzoate |
InChI |
InChI=1S/C9H9F3O2Si/c1-7-2-4-8(5-3-7)9(13)14-6-15(10,11)12/h2-5H,6H2,1H3 |
Clave InChI |
FFWGMNGLWQMQLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OC[Si](F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



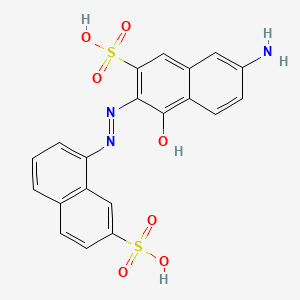




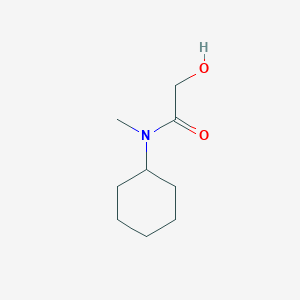
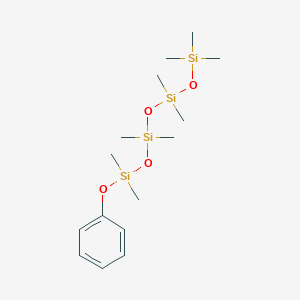
![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
![{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B14444171.png)
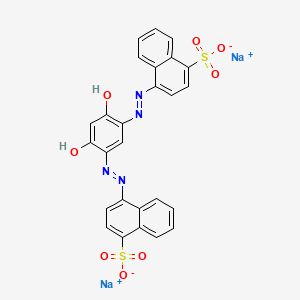
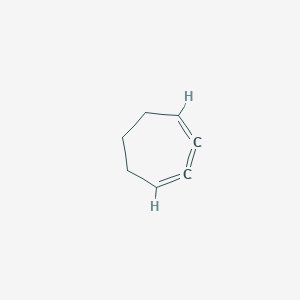
![(6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B14444186.png)
